molecular formula C8H14INO B8007167 (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide

(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide

Cat. No.: B8007167
M. Wt: 267.11 g/mol
InChI Key: ZFCGMGMQICLJSS-NKWVEPMBSA-N
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Description

(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxamide group The compound’s structure is defined by the cis configuration, where the substituents are on the same side of the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide typically involves the cyclopropanation of an appropriate alkene precursor followed by iodination and subsequent amide formation. One common method includes the use of a rhodium-catalyzed cyclopropanation reaction of α-silyl styrenes with aryl diazoacetates, followed by desilylation to yield the desired cyclopropane carboxylate .

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow processes for the cyclopropanation and iodination steps, as well as advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound can be used to investigate the effects of cyclopropane-containing molecules on biological systems.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the presence of the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

    (trans)-N,N-diethyl-2-iodocyclopropanecarboxamide: The trans isomer of the compound, with substituents on opposite sides of the cyclopropane ring.

    N,N-diethyl-2-bromocyclopropanecarboxamide: A similar compound with a bromine atom instead of iodine.

    N,N-diethyl-2-chlorocyclopropanecarboxamide: A similar compound with a chlorine atom instead of iodine.

Uniqueness: (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide is unique due to its specific cis configuration and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its trans isomer and other halogenated analogs.

Properties

IUPAC Name

(1R,2R)-N,N-diethyl-2-iodocyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO/c1-3-10(4-2)8(11)6-5-7(6)9/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCGMGMQICLJSS-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1C[C@H]1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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